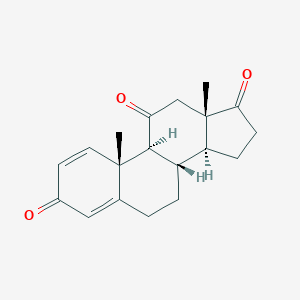

Androsta-1,4-diene-3,11,17-trione

Descripción general

Descripción

ANDROSTA-1,4-DIENE-3,11,17-TRIONE: es un compuesto esteroideo sintético con la fórmula molecular C19H22O3 y un peso molecular de 298.3762 g/mol . Es conocido por su papel como inhibidor de la aromatasa, lo que significa que puede inhibir la enzima aromatasa responsable de convertir los andrógenos en estrógenos . Este compuesto se utiliza a menudo en el campo del culturismo y los deportes para reducir los niveles de estrógeno y aumentar los niveles de testosterona.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ANDROSTA-1,4-DIENE-3,11,17-TRIONE generalmente implica la oxidación de ANDROSTA-4-ENE-3,17-DIONE . Las condiciones de reacción a menudo incluyen el uso de agentes oxidantes como permanganato de potasio o óxido de cromo (VI) en un medio ácido .

Métodos de Producción Industrial: La producción industrial de this compound puede involucrar procesos de biotransformación microbiana. Por ejemplo, la biotransformación de colesterol utilizando cepas microbianas específicas puede producir ANDROSTA-1,4-DIENE-3,17-DIONE, que luego se puede oxidar para producir this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: ANDROSTA-1,4-DIENE-3,11,17-TRIONE puede sufrir una mayor oxidación para formar varios derivados oxidados.

Reducción: Puede ser reducido para formar .

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las posiciones 3 y 17.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, óxido de cromo (VI).

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Solventes: Metanol, etanol, acetona.

Productos Principales:

Oxidación: Formación de derivados oxidados como .

Reducción: Formación de .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that Androsta-1,4-diene-3,11,17-trione exhibits various biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of steroid hormone pathways that are often dysregulated in cancers such as breast and prostate cancer .

- Biotransformation Potential : Filamentous fungi have been studied for their ability to biotransform steroids like this compound into more bioactive forms. This biocatalytic process can lead to the development of novel pharmaceuticals .

- Endocrine Modulation : As a steroid compound, it can influence endocrine pathways. This property is particularly relevant in research focused on hormone replacement therapies and anabolic steroid formulations .

Pharmaceutical Development

This compound is utilized as a reference standard in pharmaceutical testing due to its structural significance and biological activity. It serves as a precursor or impurity in the synthesis of other steroids and glucocorticoids .

Steroid Biotransformation Studies

Recent studies have highlighted the role of this compound in biotransformation processes using filamentous fungi. These organisms can convert this compound into various hydroxylated derivatives that may possess enhanced pharmacological properties .

Case Study Example:

In a study involving Curvularia lunata, researchers found that this fungus could effectively hydroxylate this compound at multiple positions. The resulting metabolites demonstrated altered biological activities compared to the parent compound .

Endocrinology Research

The compound's ability to act on androgen receptors makes it relevant in endocrinology research. It is investigated for its potential use in treating conditions related to testosterone deficiency or imbalance .

Data Table: Summary of Applications

Mecanismo De Acción

El principal mecanismo de acción de ANDROSTA-1,4-DIENE-3,11,17-TRIONE es su capacidad para inhibir la enzima aromatasa. La aromatasa es responsable de la conversión de andrógenos en estrógenos. Al inhibir esta enzima, this compound reduce los niveles de estrógeno y aumenta los niveles de testosterona. Este mecanismo es particularmente beneficioso en condiciones donde los niveles de estrógeno deben controlarse, como en ciertos tipos de cáncer y trastornos relacionados con las hormonas .

Comparación Con Compuestos Similares

Compuestos Similares:

- ANDROSTA-4-ENE-3,17-DIONE

- ANDROSTA-1,4-DIENE-3,17-DIONE

- ANDROSTA-1,4-DIENE-3,11,17-TRIONE

Comparación:

- ANDROSTA-4-ENE-3,17-DIONE es un precursor en la síntesis de this compound y tiene propiedades similares, pero carece de la oxidación adicional en la posición 11.

- ANDROSTA-1,4-DIENE-3,17-DIONE es otro compuesto relacionado que comparte la estructura dieno, pero no tiene la funcionalidad triona en la posición 11.

- This compound es único debido a su funcionalidad triona, que mejora su capacidad para inhibir la aromatasa y su estabilidad general .

Actividad Biológica

Androsta-1,4-diene-3,11,17-trione, also known as Δ1-adrenosterone, is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article delves into its biological activity, mechanisms of action, and implications in therapeutic contexts.

- Molecular Formula : C19H22O3

- Molecular Weight : 298.38 g/mol

- CAS Number : 7738-93-4

- Structure : The compound features a trione functional group which is critical for its biological activity.

This compound acts primarily through modulation of steroid hormone pathways. Its structure allows it to interact with various enzymes involved in steroid metabolism, particularly the cytochrome P450 family. These enzymes are crucial for the hydroxylation and other modifications of steroids.

Cytochrome P450 Enzymes

Research indicates that approximately one-quarter of the 57 cytochrome P450 enzymes in humans are involved in steroid metabolism . Specifically, enzymes such as CYP17A1 play a significant role in the conversion of steroid precursors into active hormones. This compound can inhibit these enzymes, thereby affecting hormone levels and potentially leading to therapeutic outcomes in conditions like prostate cancer .

Anti-Cancer Potential

This compound has been studied for its anti-cancer properties. It functions as an aromatase inhibitor, which is beneficial in treating hormone-sensitive cancers such as breast cancer and prostate cancer. By inhibiting aromatase activity, it decreases estrogen synthesis from androgens .

Hormonal Modulation

The compound also exhibits properties that modulate androgen levels. This modulation can lead to significant effects on muscle mass and fat distribution. In clinical settings, it has been investigated for its potential use in conditions associated with low testosterone levels.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Aromatase Inhibition : A study demonstrated that this compound effectively inhibited aromatase activity in vitro. This inhibition was linked to reduced estrogen levels in treated subjects .

- Impact on Testosterone Levels : In a controlled trial involving male subjects with low testosterone levels, administration of this compound resulted in increased serum testosterone concentrations .

- Biotransformation Studies : Research on the biotransformation of steroids by filamentous fungi showed that this compound could be transformed into various metabolites through microbial action. This suggests potential applications in bioremediation and steroid synthesis .

Summary of Biological Activities

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZACPWSZIQKVDY-IRIMSJTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228097 | |

| Record name | Androsta-1,4-diene-3,11,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7738-93-4 | |

| Record name | Androsta-1,4-diene-3,11,17-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7738-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-1,4-diene-3,11,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsta-1,11,17-trione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsta-1,4-diene-3,11,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsta-1,4-diene-3,11,17-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DEHYDROADRENOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7WQ2G5Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.